N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine
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Overview
Description
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine is a complex organic compound that features a quinoline and thiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the tert-butylsulfonyl group and methoxy group on the quinoline ring, along with the benzo[d]thiazol-5-amine structure, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include tert-butylsulfonyl chloride, methoxy aniline, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline or thiazole rings.
Scientific Research Applications
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving kinase inhibition.
Industry: It finds applications in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways involved in disease progression. This inhibition can lead to reduced inflammation, cell proliferation, and other pathological processes.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: Another potent kinase inhibitor with similar structural features.
N-(6-(tert-Butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine: A closely related compound with slight variations in the substituents.
Uniqueness
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H21N3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(6-tert-butylsulfonyl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C21H21N3O3S2/c1-21(2,3)29(25,26)20-10-14-15(7-8-22-16(14)11-18(20)27-4)24-13-5-6-19-17(9-13)23-12-28-19/h5-12H,1-4H3,(H,22,24) |
InChI Key |
QHDKGTSCQKHQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)NC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
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